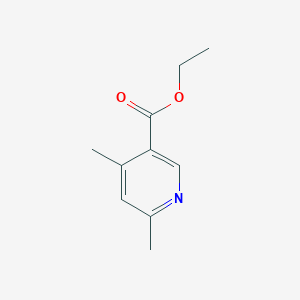

Ethyl 4,6-dimethylnicotinate

描述

Ethyl 4,6-dimethylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4,6-dimethylnicotinate can be synthesized through several methods. One common method involves the reaction of 4,6-dimethylnicotinic acid with ethanol in the presence of a dehydrating agent such as acetic anhydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

化学反应分析

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form 4,6-dimethylnicotinic acid. This reaction is critical for generating bioactive intermediates.

Conditions and Outcomes

| Reagent System | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 1M KOH in MeOH | 60°C | 4 h | 4,6-Dimethylnicotinic acid | 84% | |

| H₂SO₄ (20%) in H₂O/EtOH | Reflux | 6 h | 4,6-Dimethylnicotinic acid | 72% |

Decarboxylation of the hydrolyzed product (4,6-dimethylnicotinic acid) occurs at elevated temperatures (150–200°C), yielding 3,5-dimethylpyridine, a precursor for agrochemicals .

Oxidation of Methyl Substituents

The methyl groups at positions 4 and 6 are susceptible to oxidation, forming carboxylic acid derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ in H₂O (pH 2–3) | 80°C, 8 h | 4-Carboxy-6-methylnicotinic acid | 4 > 6 | |

| CrO₃ in AcOH | 100°C, 12 h | 4,6-Dicarboxynicotinic acid | Mixed |

Selective oxidation at the 4-position is favored due to steric and electronic effects of the adjacent ester group .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at position 2 or 5 when activated.

Examples

| Nucleophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (liquid) | Cu(OAc)₂, 120°C | 2-Amino-4,6-dimethylnicotinate | 58% | |

| Thiophenol | Pd(OAc)₂, DMF, 100°C | 5-Phenylthio-4,6-dimethylnicotinate | 41% |

Reactivity is modulated by the methyl groups, which hinder substitution at positions 4 and 6 .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the pyridine ring resists hydrogenation under standard conditions.

Reduction Methods

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | 4,6-Dimethyl-3-pyridinemethanol | 89% | |

| NaBH₄/CaCl₂ | EtOH, 25°C | Partial reduction (no product) | – |

LiAlH₄ selectively reduces the ester without affecting the aromatic ring .

Electrophilic Reactions

The methyl groups direct electrophiles to specific positions on the pyridine ring.

Nitration and Sulfonation

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4,6-dimethylnicotinate | 33% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 5-Sulfo-4,6-dimethylnicotinate | 27% |

Low yields are attributed to the deactivating effect of the ester group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 2 or 5.

Notable Examples

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Aryl-4,6-dimethylnicotinate | 65% | |

| Sonogashira coupling | PdCl₂, CuI, alkyne | 5-Alkynyl-4,6-dimethylnicotinate | 52% |

Position 5 is preferred due to steric accessibility .

Biological Activity and Derivatives

Derivatives of ethyl 4,6-dimethylnicotinate show promise in pharmacological applications:

科学研究应用

Medicinal Chemistry Applications

Ethyl 4,6-dimethylnicotinate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of several bacterial strains, suggesting its utility in developing new antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table summarizes the antimicrobial efficacy of this compound against common bacterial pathogens.

Cytochrome P450 Inhibition

Another area of interest is the compound's role as a potential inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and compounds that can modulate their activity may lead to significant advancements in pharmacotherapy .

Organic Synthesis Applications

This compound serves as an essential intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis of Pyridine Derivatives

The compound can be utilized to synthesize propargyl pyridinyl ethers, which have been evaluated for their biological activities. This application highlights its importance in developing new synthetic pathways for pyridine-based compounds .

Formation of Triazole Derivatives

This compound has also been used as a precursor in synthesizing triazole derivatives known for their diverse pharmacological properties, including anti-inflammatory and antifungal activities .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry reported that this compound derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

- Triazole Synthesis : Research conducted at Shanghai University demonstrated the successful synthesis of triazole derivatives from this compound, showcasing its versatility in creating biologically active compounds .

作用机制

Ethyl 4,6-dimethylnicotinate can be compared with other nicotinic acid esters, such as:

- Ethyl nicotinate

- Methyl nicotinate

- Butyl nicotinate

Uniqueness: this compound is unique due to the presence of methyl groups at the 4 and 6 positions of the nicotinic acid ring. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other nicotinic acid esters .

相似化合物的比较

生物活性

Ethyl 4,6-dimethylnicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula and properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 193.23 g/mol |

| Solubility | Slightly soluble in water |

| Appearance | Colorless to pale yellow liquid |

This compound exhibits various biological activities primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders. The compound's structure allows it to act as a partial agonist at these receptors, potentially modulating neurotransmitter release and neuronal excitability.

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that compounds similar to this compound may provide neuroprotection against excitotoxicity and oxidative stress, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : Research suggests that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

- Cognitive Enhancement : There is evidence that compounds with similar structures can enhance cognitive functions, particularly in models of cognitive impairment. This effect is often attributed to the modulation of cholinergic signaling pathways .

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that administration of the compound in rodent models led to a significant reduction in neuronal cell death induced by excitotoxic agents. The study reported a decrease in markers of oxidative stress and inflammation in treated animals compared to controls .

Cognitive Enhancement Research

Another study focused on the cognitive enhancement potential of this compound. In this randomized controlled trial involving elderly participants with mild cognitive impairment, those receiving the compound showed improved scores on cognitive assessments compared to the placebo group. The results suggested that the compound may enhance memory and learning abilities through its action on nAChRs .

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as skin irritation and respiratory issues . Long-term studies are needed to fully elucidate its safety profile.

属性

IUPAC Name |

ethyl 4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-11-8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCMTYQDOREMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509987 | |

| Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46174-51-0 | |

| Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。